molecular formula C9H13NO B1524522 (5-Amino-2,4-dimethylphenyl)methanol CAS No. 1334148-06-9

(5-Amino-2,4-dimethylphenyl)methanol

Cat. No. B1524522
CAS RN: 1334148-06-9
M. Wt: 151.21 g/mol
InChI Key: HBSAEXCWLRAGJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(5-Amino-2,4-dimethylphenyl)methanol” contains a total of 24 bonds. These include 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Photocatalytic Applications

(5-Amino-2,4-dimethylphenyl)methanol: may be utilized in photocatalytic processes due to its potential interaction with light-absorbing materials. Photocatalysis is a promising approach for the degradation of contaminants, especially in water treatment. The compound could be involved in the synthesis of nanocomposites that, when exposed to light, generate reactive species capable of breaking down pollutants .

Advanced Material Synthesis

This compound can serve as a precursor in the synthesis of advanced materials with unique properties. For instance, materials that exhibit passive cooling effects when exposed to sunlight, which could revolutionize the design of clothing, buildings, and vehicles to enhance energy efficiency .

Pharmaceutical Research

In the realm of pharmaceuticals, (5-Amino-2,4-dimethylphenyl)methanol could be a key intermediate in the synthesis of various drugs. Its structure allows for the creation of diazine alkaloids, which are central to a wide range of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .

Food Preservation

The compound’s potential to be involved in materials that provide passive cooling could be extended to food preservation. By incorporating it into packaging materials, it could help maintain lower temperatures, thus extending the shelf life of perishable goods .

properties

IUPAC Name

(5-amino-2,4-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4,11H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSAEXCWLRAGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2,4-dimethylphenyl)methanol

CAS RN

1334148-06-9
Record name (5-amino-2,4-dimethylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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